N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide
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Overview
Description
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is an organic compound with the molecular formula C10H13N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of an acyl chloride with N-methyl-4-pyridin-3-ylbutanamide under basic conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of acyl chlorides or anhydrides is preferred due to their high reactivity, which allows for efficient amide bond formation. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the amide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used to convert amides to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and strong bases.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-methylpropionamide: Similar structure but lacks the pyridinyl group.
N-methylacetamide: Similar structure but lacks the butyl and pyridinyl groups.
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide: Similar structure but contains a nitrous group instead of an acetamide group.
Uniqueness
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide is unique due to the presence of the pyridinyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(2)8-4-6-12(16)11-5-3-7-13-9-11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI Key |
LGXASLBSENSKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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